molecular formula C32H48O3 B13764656 2-Phenoxyethyl 18-phenyloctadecanoate CAS No. 68141-05-9

2-Phenoxyethyl 18-phenyloctadecanoate

Cat. No.: B13764656
CAS No.: 68141-05-9
M. Wt: 480.7 g/mol
InChI Key: FZJGVNUYIJBUJK-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 18-phenyloctadecanoate is an organic compound with the molecular formula C32H48O3. It is a derivative of octadecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenoxyethyl group. This compound is known for its unique chemical structure, which combines the properties of phenoxy and octadecanoate groups, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 18-phenyloctadecanoate typically involves the esterification of 18-phenyloctadecanoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 18-phenyloctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxyethyl 18-phenyloctadecanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 18-phenyloctadecanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. Additionally, the compound’s ester group can be hydrolyzed by esterases, releasing the active phenoxyethyl moiety, which can exert its effects on target cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl phenylstearate
  • Benzeneoctadecanoic acid, 2-phenoxyethyl ester
  • 2-Phenoxyethyl 18-phenyloctadecanoate

Uniqueness

This compound is unique due to its specific combination of phenoxy and octadecanoate groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where both hydrophobic and hydrophilic interactions are required .

Properties

CAS No.

68141-05-9

Molecular Formula

C32H48O3

Molecular Weight

480.7 g/mol

IUPAC Name

2-phenoxyethyl 18-phenyloctadecanoate

InChI

InChI=1S/C32H48O3/c33-32(35-29-28-34-31-25-19-15-20-26-31)27-21-13-11-9-7-5-3-1-2-4-6-8-10-12-16-22-30-23-17-14-18-24-30/h14-15,17-20,23-26H,1-13,16,21-22,27-29H2

InChI Key

FZJGVNUYIJBUJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

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